CC(C)(C)C(=O)Nc1ncccc1C(O)=O
. The InChI representation is 1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
.
2-(2,2-Dimethyl-propionylamino)-nicotinic acid is a chemical compound characterized by its unique structural features, combining a nicotinic acid moiety with a 2,2-dimethyl-propionylamino group. This compound has garnered interest in various fields due to its potential applications in organic synthesis and biological research. Its molecular formula is , and it is recognized by the CAS number 125867-25-6.
The compound can be synthesized through specific chemical reactions involving nicotinic acid and 2,2-dimethylpropionyl chloride. It is available from various chemical suppliers and is often used as a reagent in organic synthesis.
2-(2,2-Dimethyl-propionylamino)-nicotinic acid falls under the category of amino acids and derivatives, specifically those that are substituted at the nitrogen atom. Its classification also includes its role as an organic compound due to the presence of both amine and carboxylic acid functional groups.
The synthesis of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid typically involves the acylation of nicotinic acid with 2,2-dimethylpropionyl chloride. The reaction is generally carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
The molecular structure of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid includes:
The compound can participate in various chemical reactions including:
Relevant data regarding melting point and boiling point are not widely documented but are essential for practical applications in synthesis and formulation .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: